3-[(Benzylsulfanyl)methyl]-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of the triazole and thiadiazole rings in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with hydrazine hydrate to form the triazolothiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl [6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzyl [6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole and thiadiazole rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-Benzyl-3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Benzyl [6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the benzyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H13BrN4S2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4S2/c18-14-8-4-7-13(9-14)16-21-22-15(19-20-17(22)24-16)11-23-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
ADOWPZIHPZPXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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